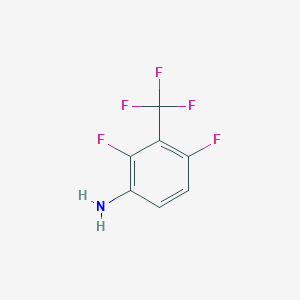

2,4-Difluoro-3-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Difluoro-3-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C7H4F5N. It is characterized by the presence of two fluorine atoms at the 2nd and 4th positions and a trifluoromethyl group at the 3rd position on the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,4-difluoronitrobenzene with trifluoromethylating agents, followed by reduction of the nitro group to an amine . The reaction conditions often require the use of strong bases and reducing agents under controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity 2,4-Difluoro-3-(trifluoromethyl)aniline .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Difluoro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms and trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, often with strong nucleophiles.

Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to corresponding amines or other reduced forms.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Strong nucleophiles like alkoxides or amines under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products: The major products formed from these reactions include substituted anilines, nitroso compounds, and biaryl derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial and Anticancer Properties

Research indicates that 2,4-difluoro-3-(trifluoromethyl)aniline exhibits significant antimicrobial and anticancer activities. The incorporation of fluorine atoms is known to improve the metabolic stability and bioavailability of organic compounds, making them more effective as therapeutic agents. Compounds with similar structures have shown activity against various cancer cell lines and pathogens, suggesting potential for this compound in drug development.

Synthesis of Active Pharmaceutical Ingredients

This compound serves as a crucial building block in the synthesis of several pharmaceutical agents. It is involved in the production of fluoroquinolone antibiotics such as lomefloxacin and norfloxacin, which are known for their broad-spectrum antibacterial properties. The synthesis methods often utilize this compound as an intermediate to develop more complex structures with enhanced therapeutic effects .

Material Science Applications

Liquid Crystals

In material science, this compound is utilized as a precursor for synthesizing liquid crystal compounds. These materials are essential for the development of advanced display technologies due to their unique optical properties. The ability to manipulate the molecular arrangement through fluorination offers advantages in tuning the liquid crystal phases for specific applications .

Pesticide Development

The compound also plays a significant role in agrochemicals. It is used as an intermediate in the synthesis of various pesticides, specifically targeting fungal pathogens affecting crops. For instance, derivatives synthesized from this compound have demonstrated efficacy against wheat hypochnus and melon gray mold, achieving prevention rates exceeding 70% .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of fluorinated anilines, this compound was tested against several cancer cell lines. The results demonstrated a significant reduction in cell viability at low concentrations compared to non-fluorinated analogs. This study highlights the potential of this compound in developing targeted cancer therapies.

Case Study 2: Synthesis of Fluoroquinolones

A research project focused on synthesizing fluoroquinolone antibiotics utilized this compound as a key intermediate. The synthetic route was optimized to enhance yield and reduce reaction times, showcasing the compound's versatility in pharmaceutical applications .

Mecanismo De Acción

The mechanism by which 2,4-Difluoro-3-(trifluoromethyl)aniline exerts its effects is primarily through its interaction with biological targets, such as enzymes and receptors. The presence of fluorine atoms and a trifluoromethyl group enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target . The pathways involved often include key signaling cascades and metabolic processes that are crucial for cellular function .

Comparación Con Compuestos Similares

- 4-Fluoro-3-(trifluoromethyl)aniline

- 2,6-Difluoro-4-(trifluoromethyl)aniline

- 2,4-Difluoro-5-(trifluoromethyl)aniline

Comparison: Compared to these similar compounds, 2,4-Difluoro-3-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the fluorine atoms and the trifluoromethyl group can significantly affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions . This uniqueness is leveraged in the design of specialized molecules for targeted applications in pharmaceuticals and materials science .

Actividad Biológica

2,4-Difluoro-3-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of fluorine and trifluoromethyl groups, which significantly influence its chemical properties and biological activity. This compound has garnered attention for its potential applications in pharmaceuticals and materials science due to its unique structural features.

Chemical Structure and Properties

The molecular formula of this compound is C8H5F5N, with a molecular weight of approximately 211.13 g/mol. The substituents on the benzene ring include:

- Two fluorine atoms at the 2 and 4 positions.

- A trifluoromethyl group at the 3 position.

These substitutions enhance the compound's lipophilicity and metabolic stability, which are critical for biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Its structural features enable interactions with biological targets, making it a candidate for further studies in drug development.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The incorporation of fluorine often enhances the efficacy against various pathogens. For instance, fluorinated anilines have been shown to inhibit bacterial growth by targeting essential proteins involved in cell division, such as FtsZ, which is crucial for bacterial cytokinesis .

Anticancer Properties

The compound also shows promise in anticancer research. Studies have demonstrated that structurally related compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of trifluoromethyl groups is believed to improve bioavailability and enhance interactions with cancer-related targets.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by:

- Inhibiting key enzymes involved in metabolic pathways.

- Disrupting protein interactions , particularly those necessary for cell division in bacteria and cancer cells.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Activity : A study found that fluorinated anilines inhibited the growth of Staphylococcus aureus strains by disrupting FtsZ polymerization, leading to cell death .

- Anticancer Effects : Research indicated that compounds similar to this compound showed significant activity against various cancer cell lines, suggesting potential as a therapeutic agent.

Data Table: Biological Activities of Related Compounds

Propiedades

IUPAC Name |

2,4-difluoro-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEHIYFOQRINOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.